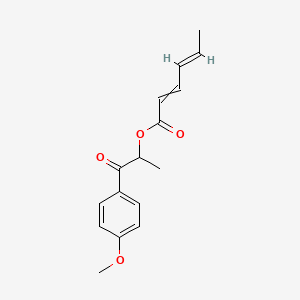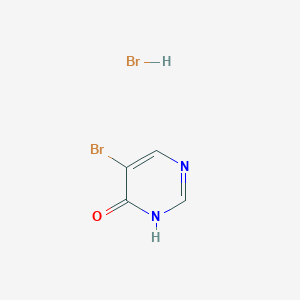![molecular formula C12H10N2O3 B11714013 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the condensation of 3-formyl-1H-pyrazole with a benzoic acid derivative. One common method includes the reaction of 3-formyl-1H-pyrazole with 4-(bromomethyl)benzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids[][4].
Major Products Formed
Oxidation: 4-[(3-Carboxy-1H-pyrazol-1-YL)methyl]benzoic acid.
Reduction: 4-[(3-Hydroxymethyl-1H-pyrazol-1-YL)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial properties, particularly against drug-resistant bacteria.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The formyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function .
類似化合物との比較
Similar Compounds
- 4-[(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
- 4-[(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-[(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
Uniqueness
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is unique due to its specific structural features, such as the presence of both a formyl group and a pyrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
4-[(3-formylpyrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17) |
InChIキー |
OJSNQPSXSYWQTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)

![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)

![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11713990.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)

![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

